1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine
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Overview
Description
- It is a piperidine derivative, characterized by a piperidine ring with an additional aminoethyl group attached.
- The compound exists as a colorless to yellowish liquid and has a melting point of 67-70 °C and a boiling point of 186 °C .
- Its chemical structure is as follows:
CH3−CH(NH2)−C(H2CH3)−CH2−CH2−NH2
1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine: is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol .
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Organic Synthesis: It serves as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific use. It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its unique feature lies in the combination of the piperidine ring and the aminoethyl group.
Similar Compounds: Other related compounds include , , and .
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.
Biological Activity
1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine, often referred to as a piperidine derivative, has garnered interest in pharmacological research due to its potential therapeutic applications. This compound's biological activity has been investigated in various contexts, including its role as an inhibitor in specific biochemical pathways and its effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring, which is known for its versatility in medicinal chemistry. The presence of the 2-methylpropyl group enhances the lipophilicity and possibly the bioavailability of the compound.
Research indicates that compounds with a piperidine structure can interact with various biological targets, including receptors and enzymes. For instance, studies have shown that piperidine derivatives can inhibit key enzymes involved in metabolic pathways, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase), which is crucial for menaquinone biosynthesis in Mycobacterium tuberculosis . This inhibition leads to significant antibacterial effects, particularly against Mtb, highlighting the potential of piperidine derivatives in treating tuberculosis.
Pharmacological Effects
The pharmacological effects of this compound have been explored through various assays:
- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits concentration-dependent inhibition of inflammatory cytokine release, particularly IL-1β, in human macrophages . This suggests a role in modulating inflammatory responses.
- Antimicrobial Activity : The compound has shown moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis, indicating its potential as an antimicrobial agent .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
IL-1β Inhibition | 19.4% inhibition at 10 µM | |
Antibacterial Activity | Moderate to strong against S. typhi and B. subtilis | |
MenA Inhibition | IC50 = 13–22 μM |
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of piperidine derivatives, this compound was found to significantly reduce IL-1β levels in LPS/ATP-stimulated human macrophages. The study utilized various concentrations to establish a dose-response relationship, demonstrating that higher concentrations correlate with increased inhibition rates.
Case Study 2: Antitubercular Activity
Another investigation focused on the antitubercular efficacy of piperidine derivatives, including our compound of interest. The results indicated that when used in combination with other agents targeting the electron transport chain, it achieved nearly complete sterilization of Mtb within two weeks in vivo. This underscores the potential for developing combination therapies utilizing this compound .
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)piperidin-4-yl]ethanamine |
InChI |
InChI=1S/C11H24N2/c1-9(2)8-13-6-4-11(5-7-13)10(3)12/h9-11H,4-8,12H2,1-3H3 |
InChI Key |
LFQCKYKBGYTNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(C)N |
Origin of Product |
United States |
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